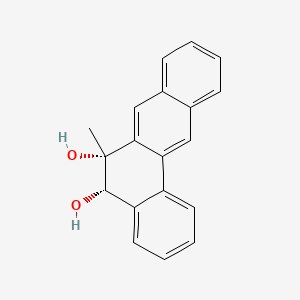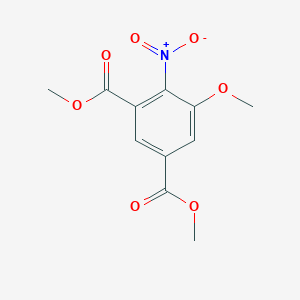
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11NO7 It is a derivative of benzene, featuring both nitro and methoxy functional groups, as well as two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate typically involves the nitration of a suitable precursor, followed by esterification. One common method involves the nitration of 5-methoxyisophthalic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The esterification step can be optimized using high-pressure reactors to increase the reaction rate and efficiency .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed:
Reduction: Formation of Dimethyl 5-amino-4-nitrobenzene-1,3-dicarboxylate.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Dimethyl 5-methoxyisophthalate: Lacks the nitro group, making it less reactive in redox reactions.
Dimethyl 4-nitroisophthalate: Lacks the methoxy group, affecting its solubility and reactivity.
Dimethyl 5-nitroisophthalate: Similar structure but without the methoxy group, leading to different chemical properties.
Properties
CAS No. |
92289-26-4 |
|---|---|
Molecular Formula |
C11H11NO7 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
dimethyl 5-methoxy-4-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11NO7/c1-17-8-5-6(10(13)18-2)4-7(11(14)19-3)9(8)12(15)16/h4-5H,1-3H3 |
InChI Key |
KGFVXLYJDARDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
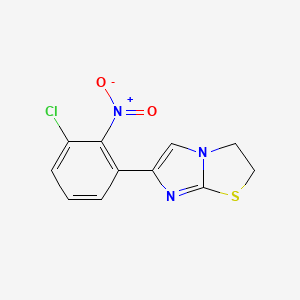
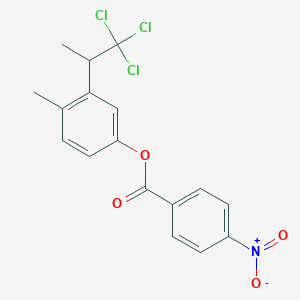
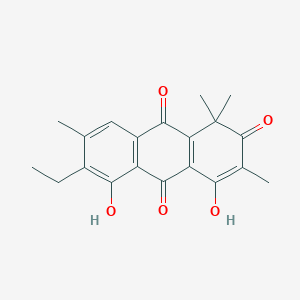
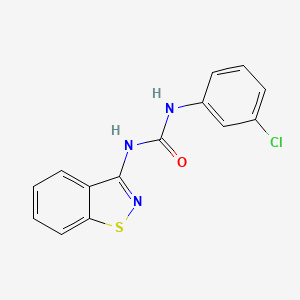
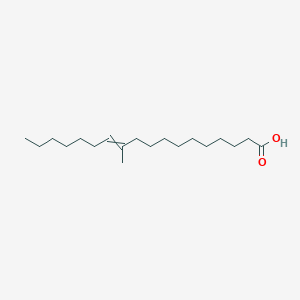
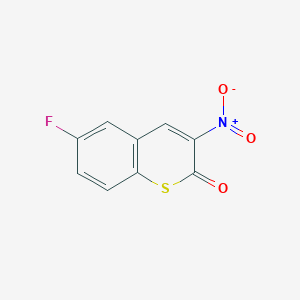

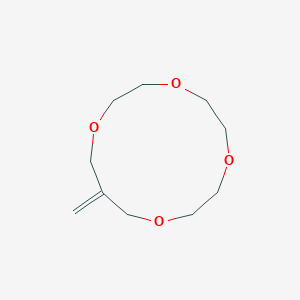
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
